REACTION_SMILES
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[CH3:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[I:1][c:2]1[c:3]([CH3:16])[cH:4][c:5]2[c:6](=[O:15])[c:7]([C:12]([OH:13])=[O:14])[cH:8][nH:9][c:10]2[cH:11]1>>[I:1][c:2]1[c:3]([CH3:16])[cH:4][c:5]2[c:6](=[O:15])[cH:7][cH:8][nH:9][c:10]2[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC
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Name
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Cc1cc2c(=O)c(C(=O)O)c[nH]c2cc1I
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc2c(=O)c(C(=O)O)c[nH]c2cc1I
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Name
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Type
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product
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Smiles
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Cc1cc2c(=O)cc[nH]c2cc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |